molecular formula C8H10N2O2S B2413313 N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide CAS No. 1843495-37-3

N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide

Cat. No. B2413313
CAS RN: 1843495-37-3
M. Wt: 198.24
InChI Key: JAQAFQYTGPDISR-IYSWYEEDSA-N
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Description

Compounds like “N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide” belong to a class of organic compounds known as amides. These are compounds where the group -CONH2 replaces a hydrogen atom in a hydrocarbon .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of the corresponding acid (in this case, 1,3-thiazole-4-carboxylic acid) with the appropriate amine (in this case, (1R,2R)-2-Hydroxycyclobutylamine), typically in the presence of a coupling agent .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used. Typically, amides can undergo reactions like hydrolysis, reduction, and reactions with Grignard reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. These properties may include melting point, boiling point, solubility in various solvents, and optical rotation .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific chemical structure and the biological system in which they are acting. For example, some amides have been found to have antiproliferative activity in cancer cells .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure. Information on safety and hazards is typically provided in the material safety data sheet (MSDS) for the compound .

properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclobutyl]-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7-2-1-5(7)10-8(12)6-3-13-4-9-6/h3-5,7,11H,1-2H2,(H,10,12)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQAFQYTGPDISR-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC(=O)C2=CSC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC(=O)C2=CSC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-2-Hydroxycyclobutyl]-1,3-thiazole-4-carboxamide

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